2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group, a chloro substituent, and a tetrahydroisoquinoline moiety linked to a thiophene ring[_{{{CITATION{{{_1{2-chloro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl ....
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMJGHDSUTAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative. The thiophene ring can be introduced through a cross-coupling reaction, such as the Stille or Suzuki coupling.
Industrial Production Methods
On an industrial scale, the synthesis would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, high-pressure reactors, and continuous flow processes to ensure efficient production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Chloro Position
The electron-withdrawing benzamide group activates the chloro substituent for nucleophilic displacement.
Key Finding : Nickel-catalyzed cross-electrophile coupling with aryl bromides achieves ortho-arylation at 42–93% yields under reductive conditions (Zn, bipyridine ligand) .
Functionalization of Tetrahydroisoquinoline Moiety
The tertiary amine in tetrahydroisoquinoline enables alkylation and acylation.
Mechanistic Insight : Protonation of the tertiary amine under acidic conditions enhances electrophilicity for subsequent alkylation .
Thiophene Ring Modifications
The electron-rich thiophene undergoes electrophilic substitution.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 0°C | 5-bromothiophene derivative | |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-nitrothiophene intermediate |
Note : Bromination occurs regioselectively at the 5-position due to directing effects of sulfur .
Amide Hydrolysis and Reduction
The benzamide group undergoes hydrolysis or reduction under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 2-chlorobenzoic acid | |
| Reduction (Amide → Amine) | LiAlH₄, THF, 0°C → RT | Corresponding benzylamine derivative |
Yield Optimization : Hydrolysis under basic conditions (NaOH/EtOH) proceeds at 78% efficiency .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Oxadiazole Formation | NH₂OH·HCl, K₂CO₃, DMF, 100°C | 1,2,4-oxadiazole derivatives | |
| Triazole Synthesis | NaN₃, CuI, DMSO, 120°C | 1,2,3-triazole-linked analogs |
Example : Cyclization with hydroxylamine forms oxadiazoles at 78% yield, confirmed by -NMR .
Complexation and Metal-Catalyzed Reactions
The tetrahydroisoquinoline nitrogen participates in coordination chemistry.
Catalytic Role : Nickel complexes enable cross-coupling with aryl bromides, achieving turnover numbers >100 .
Biological Activity-Driven Modifications
Derivatization enhances pharmacological properties:
| Modification | Target Activity | Key Result | Source |
|---|---|---|---|
| Fluorination | Dopamine receptor binding | 10-fold selectivity for D3 over D2 | |
| Methoxy Substitution | Fungicidal activity | 100% larvicidal activity at 10 mg/L |
Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability .
Stability and Degradation Pathways
Critical degradation reactions under stress conditions:
| Condition | Degradation Pathway | Major Degradant | Source |
|---|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of amide bond | 2-chlorobenzoic acid | |
| Oxidative (H₂O₂) | Sulfoxidation of thiophene | Thiophene sulfoxide |
Storage Recommendation : Stable at −20°C under inert atmosphere for >12 months.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing tetrahydroisoquinoline structures exhibit significant anticancer properties. The presence of the chloro and thiophene groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Research has shown that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Neuroprotective Effects
The tetrahydroisoquinoline scaffold is known for its neuroprotective effects. Compounds similar to 2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide have been studied for their potential to protect neuronal cells from damage caused by neurotoxins. This protective effect is believed to be mediated through the modulation of neurotransmitter systems and antioxidant activity .
Antimicrobial Properties
The thiophene ring in the compound has been associated with antimicrobial activity. Studies suggest that derivatives of thiophene can inhibit the growth of various bacterial strains, making this compound a candidate for further investigation as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study: Synthesis and Biological Evaluation
A notable study synthesized various derivatives of tetrahydroisoquinoline, including this compound. The synthesized compounds were evaluated for their cytotoxicity against different cancer cell lines. Results demonstrated that certain derivatives exhibited potent activity against breast and lung cancer cells, suggesting that modifications in structure could lead to enhanced therapeutic efficacy .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the benzamide group, chloro substituent, and tetrahydroisoquinoline moiety linked to a thiophene ring. Similar compounds might include other benzamide derivatives or tetrahydroisoquinoline derivatives, but the presence of the thiophene ring and chloro substituent sets it apart.
List of Similar Compounds
2-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)benzamide
2-chloro-N-(2-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)benzamide
2-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Biological Activity
The compound 2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS Number: 1259145-32-8) is a derivative of tetrahydroisoquinoline and thiophene, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 315.8 g/mol. Its structure features a chloro substituent, a tetrahydroisoquinoline moiety, and a thiophene ring, which contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds containing tetrahydroisoquinoline structures exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives of tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- The specific compound has shown potential in targeting cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also recognized for their neuroprotective effects:
- They have been found to protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- The compound may enhance neurotrophic factors, thereby promoting neuronal survival and function.
Antimicrobial Properties
The presence of thiophene in the compound's structure suggests possible antimicrobial activity:
- Thiophene derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens. The specific compound may share these characteristics due to structural similarities with known antimicrobial agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could influence pathways such as MAPK/ERK or PI3K/Akt, which are crucial in cell survival and apoptosis.
- Antioxidant Activity : By scavenging free radicals, it may reduce oxidative stress in neuronal cells.
Case Studies
Several studies have reported on the biological activity of similar compounds:
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural integrity of 2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide?
- Methodological Answer : Employ a combination of NMR (¹H and ¹³C) to confirm proton and carbon environments, particularly verifying the tetrahydroisoquinoline and thiophene moieties. FT-IR can validate functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, X-ray diffraction (using programs like SHELXL ) resolves absolute configuration and packing interactions. Cross-referencing with synthetic intermediates (e.g., benzoylisothiocyanate derivatives ) ensures purity.
Q. How can synthetic routes to this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) to test variables:
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane ) may enhance nucleophilic substitution.
- Temperature : Room temperature or mild heating (40–60°C) to avoid decomposition.
- Purification : Chromatography (silica gel or HPLC) or recrystallization from ethanol/water mixtures. Monitor by TLC and compare retention factors with known intermediates .
Q. What are the critical steps for ensuring reproducibility in synthesizing this benzamide derivative?
- Methodological Answer :
- Stoichiometric control : Use equimolar ratios of precursors (e.g., benzoyl chloride derivatives and tetrahydroisoquinoline-thiophene intermediates) .
- Inert atmosphere : Prevent oxidation of thiophene or tetrahydroisoquinoline moieties using nitrogen/argon.
- Post-synthetic analysis : Validate purity via melting point consistency and spectral alignment with literature (e.g., thiophene-based benzamides ).
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered thiophene rings) be resolved during structural analysis?
- Apply ISOR and DELU restraints to stabilize thermal parameters.
- Test alternative occupancy ratios for disordered atoms.
- Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···π contacts involving thiophene). Cross-check with DFT-optimized geometries .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with target receptors (e.g., kinases or GPCRs). Prioritize thiophene and tetrahydroisoquinoline regions as pharmacophores .
- ADMET prediction : Employ SwissADME or pkCSM to assess solubility, bioavailability, and toxicity. Note the chlorine substituent’s impact on metabolic stability .
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the tetrahydroisoquinoline moiety?
- Methodological Answer :
- Benchmark computational methods : Compare DFT (B3LYP/6-311G**) results with MP2 or CCSD(T) for higher accuracy .
- Account for crystal packing effects : Use CrystalExplorer to evaluate intermolecular forces (e.g., hydrogen bonding) that may distort bond lengths .
Q. What experimental and analytical approaches are suitable for investigating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In vitro assays : Use ELISA-based kinase inhibition assays (e.g., CDK1/GSK3β ) with ATP-concentration titration.
- SAR studies : Synthesize analogs with modified thiophene or chloro-benzamide groups to identify critical substituents .
- Data validation : Apply statistical rigor (e.g., IC50 determination via nonlinear regression) and replicate results across cell lines .
Data Contradiction & Validation
Q. How can researchers reconcile inconsistent biological activity data across different assay platforms?
- Methodological Answer :
- Standardize protocols : Use identical cell lines, assay buffers, and positive controls (e.g., staurosporine for kinase inhibition).
- Meta-analysis : Compare data with structurally related compounds (e.g., thiophene-containing benzamides ) to identify trends.
- Control for solvent effects : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .
Q. What statistical methods are appropriate for analyzing dose-response curves with high variability?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Outlier detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous points.
- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values .
Cross-Disciplinary Methodologies
Q. How can spectroscopic data be integrated with computational models to refine synthetic pathways?
- Methodological Answer :
- Machine learning : Train models on spectral databases (e.g., PubChem ) to predict optimal reaction conditions.
- In silico reaction simulation : Use tools like ChemAxon or Gaussian to model transition states and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
